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Compound of Interest

Compound Name: 1-Methoxy-4-nitronaphthalene

Cat. No.: B051467 Get Quote

Application Notes: Synthesis of Mcl-1 Inhibitor UMI-
77
Introduction

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family. Its

overexpression is implicated in the survival of various cancer cells and contributes to resistance

to conventional chemotherapies. UMI-77 is a potent and selective small-molecule inhibitor of

Mcl-1 that binds to its BH3-binding groove with high affinity, disrupting the interaction between

Mcl-1 and pro-apoptotic proteins like Bax and Bak.[1][2][3] This disruption triggers the intrinsic

apoptotic pathway, leading to cancer cell death.[1][4] These application notes provide a

detailed protocol for a plausible synthetic route to UMI-77, starting from 1-Methoxy-4-
nitronaphthalene.

Mechanism of Action of UMI-77

UMI-77 functions as a BH3 mimetic. It competitively binds to the hydrophobic groove of Mcl-1,

a site normally occupied by the BH3 domains of pro-apoptotic proteins. This action displaces

pro-apoptotic proteins such as Bak and Bax, which are then free to oligomerize at the

mitochondrial outer membrane. This oligomerization leads to the formation of pores, resulting in

the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately

activating the caspase cascade and inducing apoptosis.[1][4]
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Mcl-1 Signaling Pathway

The Mcl-1 protein is a key regulator of apoptosis. Its expression and stability are controlled by

various signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are often

activated by growth factors and cytokines.[5] Mcl-1 sequesters pro-apoptotic proteins Bak and

Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization

and subsequent apoptosis.[6][7] The degradation of Mcl-1 can be triggered by stress signals,

often involving phosphorylation by kinases like GSK3, which marks it for proteasomal

degradation.[8]

Quantitative Data
The following tables summarize key quantitative data for the Mcl-1 inhibitor UMI-77.

Table 1: Binding Affinity and Inhibitory Concentrations of UMI-77

Parameter Value
Cell Line/Assay
Conditions

Reference

Ki (Mcl-1) 490 nM

Fluorescence

polarization-based

binding assay

[1][4]

IC50 (Mcl-1/Bax

interaction)
1.43 µM Biochemical assay [3]

IC50 (Cell Growth

Inhibition)
3.4 µM

BxPC-3 pancreatic

cancer cells
[9]

4.4 µM
Panc-1 pancreatic

cancer cells
[9]

12.5 µM
MiaPaCa-2 pancreatic

cancer cells
[9]

16.1 µM
AsPC-1 pancreatic

cancer cells
[9]

Table 2: In Vivo Efficacy of UMI-77
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Animal Model Dosage
Treatment
Schedule

Tumor Growth
Inhibition

Reference

BxPC-3

xenograft in

SCID mice

60 mg/kg i.v.

5 consecutive

days a week for

two weeks

65% and 56%

(two separate

experiments)

[3][10]

Experimental Protocols
The following is a proposed multi-step synthesis for UMI-77 starting from 1-Methoxy-4-
nitronaphthalene. The protocols are based on established chemical transformations for similar

substrates.

Overall Synthetic Scheme

1-Methoxy-4-nitronaphthalene 4-Amino-1-methoxynaphthalene Step 1: Reduction N-(4-methoxy-1-naphthyl)-4-bromobenzenesulfonamide Step 2: Sulfonylation N-(1-hydroxy-4-naphthyl)-4-bromobenzenesulfonamide Step 3: Demethylation N-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-bromobenzenesulfonamide (hypothetical) Step 4: Oxidation UMI-77 Step 5: Thiolation 

Click to download full resolution via product page

A proposed synthetic route for UMI-77.

Step 1: Synthesis of 4-Amino-1-methoxynaphthalene (Reduction)

Materials: 1-Methoxy-4-nitronaphthalene, Tin(II) chloride dihydrate (SnCl₂·2H₂O),

Concentrated hydrochloric acid (HCl), Ethanol, Sodium hydroxide (NaOH).

Procedure:

In a round-bottom flask, dissolve 1-Methoxy-4-nitronaphthalene (1.0 eq) in ethanol.

Add a solution of Tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to

the flask.

Reflux the mixture for 3-4 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and carefully neutralize

with a concentrated NaOH solution until the pH is basic.

Extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to obtain 4-Amino-1-methoxynaphthalene.

Step 2: Synthesis of N-(4-methoxy-1-naphthyl)-4-bromobenzenesulfonamide (Sulfonylation)

Materials: 4-Amino-1-methoxynaphthalene, 4-Bromobenzenesulfonyl chloride, Pyridine,

Dichloromethane (DCM).

Procedure:

Dissolve 4-Amino-1-methoxynaphthalene (1.0 eq) in pyridine and DCM at 0 °C.

Slowly add 4-Bromobenzenesulfonyl chloride (1.1 eq) to the solution.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

Extract the product with DCM.

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution,

and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography to yield N-(4-methoxy-1-naphthyl)-4-

bromobenzenesulfonamide.

Step 3: Synthesis of N-(1-hydroxy-4-naphthyl)-4-bromobenzenesulfonamide (Demethylation)

Materials: N-(4-methoxy-1-naphthyl)-4-bromobenzenesulfonamide, Boron tribromide (BBr₃)

or Pyridine hydrochloride, Dichloromethane (DCM).
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Procedure (using BBr₃):

Dissolve N-(4-methoxy-1-naphthyl)-4-bromobenzenesulfonamide (1.0 eq) in anhydrous

DCM and cool to -78 °C under an inert atmosphere.

Add a solution of BBr₃ (1.5-2.0 eq) in DCM dropwise.

Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room

temperature overnight.

Carefully quench the reaction by adding methanol at 0 °C, followed by water.

Extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Purify the product by column chromatography.

Step 4 & 5: Synthesis of UMI-77 (Oxidative Thiolation)

This is a proposed one-pot reaction based on similar transformations of 4-amino-1-naphthols.

Materials: N-(1-hydroxy-4-naphthyl)-4-bromobenzenesulfonamide, Salcomine (or another

suitable oxidation catalyst), Thioglycolic acid, Oxygen, Acetonitrile.

Procedure:

Dissolve N-(1-hydroxy-4-naphthyl)-4-bromobenzenesulfonamide (1.0 eq) in acetonitrile.

Add a catalytic amount of Salcomine.

Bubble oxygen through the solution while stirring at room temperature to facilitate the

oxidation to the corresponding naphthoquinone-imine intermediate.

After the formation of the intermediate (monitor by TLC or color change), add thioglycolic

acid (1.2 eq) to the reaction mixture.
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Continue stirring at room temperature for 4-6 hours. The reaction involves a Michael

addition of the thiol to the quinone-imine intermediate, followed by tautomerization to the

final product.

Upon completion, remove the solvent under reduced pressure.

Purify the crude product by preparative HPLC to obtain UMI-77.
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Mcl-1 Pro-Survival Signaling Pathway.
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Mechanism of Action of UMI-77.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b051467?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UMI-77 Synthesis

Purification and Analysis
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Step 3: Demethylation
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Step 4 & 5: Oxidative Thiolation
(O2, Thioglycolic acid)
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Workflow for the Synthesis of UMI-77.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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